Basmisanil

Description

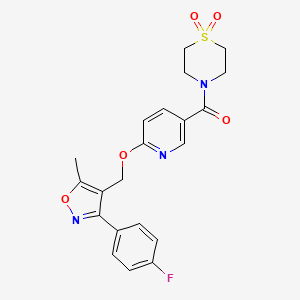

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGRFBXVSFAGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032402 | |

| Record name | Basmisanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159600-41-5 | |

| Record name | (1,1-Dioxido-4-thiomorpholinyl)[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159600-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basmisanil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159600415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basmisanil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Basmisanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BASMISANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788PET5SUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Basmisanil: A Technical Guide to its Mechanism of Action at GABA-A α5 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basmisanil (also known as RG1662 and RO5186582) is a potent and highly selective negative allosteric modulator (NAM) of the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[1][2] These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[3] By selectively attenuating the inhibitory effects of GABA at these specific receptor subtypes, this compound has been investigated as a potential therapeutic agent to enhance cognitive function in conditions such as Down syndrome and schizophrenia.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental evaluation.

Core Mechanism of Action: Negative Allosteric Modulation

This compound functions as a negative allosteric modulator, meaning it binds to a site on the GABA-A receptor distinct from the GABA binding site.[6] This binding event reduces the receptor's affinity for GABA and/or decreases the efficacy of GABA in opening the chloride channel. The ultimate effect is a reduction in the inhibitory postsynaptic current mediated by GABA-A α5 receptors, leading to a localized disinhibition of neuronal circuits involved in cognitive processes.

Signaling Pathway

The interaction of this compound with the GABA-A α5 receptor modulates the flow of chloride ions across the neuronal membrane. Under normal physiological conditions, the binding of GABA to its receptor opens an integrated chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting action potential firing. This compound, by negatively modulating this process, reduces the chloride influx in response to GABA, thereby lessening the inhibitory tone and facilitating neuronal excitation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile and Selectivity of Basmisanil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basmisanil (also known as RG1662 or RO5186582) is a potent and highly selective negative allosteric modulator (NAM) of the γ-aminobutyric acid type A (GABAA) receptors containing the α5 subunit.[1][2][3] These receptors are predominantly expressed in brain regions critical for cognitive processes, such as the hippocampus, making them a promising therapeutic target for cognitive disorders.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile and selectivity of this compound, including detailed experimental protocols and data presented for clear interpretation.

Core Pharmacological Profile

This compound functions as a negative allosteric modulator, meaning it binds to a site on the GABAA receptor distinct from the GABA binding site and reduces the receptor's response to GABA.[6][7] This action is particularly targeted towards GABAA receptors incorporating the α5 subunit.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized across various GABAA receptor subtypes. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Binding Affinity (Ki) of this compound at Human GABAA Receptor Subtypes

| GABAA Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity vs. α5 |

| α5β3γ2 | 5 ± 1 | - |

| α1β2γ2 | 1031 | >90-fold |

| α2β3γ2 | 458 | >90-fold |

| α3β3γ2 | 510 | >90-fold |

Data sourced from studies on recombinant human GABAA receptors expressed in HEK293 cells.[1][6]

Table 2: Functional Activity of this compound at Human GABAA Receptor Subtypes

| GABAA Receptor Subtype | IC50 (nM) | Maximum Inhibition of GABA-induced Current |

| α5β3γ2 | 8 | -42% ± 3% |

| α1β2γ2 | >3000 | <10% at 3000 nM |

| α2β3γ2 | >3000 | <10% at 3000 nM |

| α3β3γ2 | >3000 | <10% at 3000 nM |

Data from two-electrode voltage-clamp experiments in Xenopus oocytes expressing human GABAA receptors.

Selectivity Profile

This compound demonstrates remarkable selectivity for the α5 subunit-containing GABAA receptors.[1][2] Preclinical studies have shown over 90-fold selectivity for the α5 subtype compared to the α1, α2, and α3 subtypes.[1][2] Furthermore, broad panel screening against a large number of other receptors and ion channels has revealed a highly specific interaction with the GABAA-α5 receptor, with minimal off-target effects. One notable, though significantly weaker, off-target interaction was observed at the sigma receptor, where this compound produced 58% displacement of a radioligand.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids containing the cDNAs for the desired GABAA receptor subunits (e.g., α5, β3, γ2) using a suitable transfection reagent.

-

Membrane Preparation: 48 hours post-transfection, cells are harvested, washed with cold phosphate-buffered saline (PBS), and stored at -80°C. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay:

-

Membranes expressing the specific GABAA receptor subtype are incubated with a radioligand, such as [3H]-flumazenil, which binds to the benzodiazepine site on the GABAA receptor.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., diazepam).

-

-

Data Analysis:

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

-

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

Objective: To assess the functional activity of this compound on GABA-induced currents at different GABAA receptor subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABAA receptor subunits.

-

Electrophysiological Recording:

-

Two to seven days after injection, oocytes are placed in a recording chamber and perfused with a saline solution.

-

The oocytes are voltage-clamped at a holding potential of -80 mV.

-

GABA is applied at a concentration that elicits a submaximal current (e.g., EC10).

-

Once a stable GABA-induced current is established, this compound is co-applied with GABA at various concentrations.

-

-

Data Analysis:

-

The effect of this compound on the GABA-induced current is measured as a percentage of modulation compared to the GABA response alone.

-

Concentration-response curves are generated to determine the IC50 value and the maximum inhibitory effect.

-

Visualizations

GABAA Receptor Signaling Pathway and Modulation by this compound

Caption: GABAA receptor signaling and negative allosteric modulation by this compound.

Experimental Workflow for Characterizing a GABAA Receptor Modulator

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. caymanchem.com [caymanchem.com]

- 7. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]

Unveiling Target Engagement of Basmisanil: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical target engagement studies of basmisanil, a selective negative allosteric modulator (NAM) of the γ-aminobutyric acid type A (GABA-A) receptor α5 subunit. This compound has been investigated for its potential to treat cognitive impairments associated with conditions like Down syndrome and schizophrenia.[1] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways involved in this compound's mechanism of action, offering valuable insights for researchers in the field of neuropharmacology and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its high affinity, selectivity, and functional potency for the GABA-A α5 receptor.

Table 1: In Vitro Binding Affinity and Selectivity of this compound [2]

| Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Selectivity vs. α5 |

| Human GABA-A α5β3γ2 | HEK293 | [3H]-Flumazenil | 5 ± 1 | - |

| Human GABA-A α1β3γ2 | HEK293 | [3H]-Flumazenil | 1031 ± 54 | >200-fold |

| Human GABA-A α2β3γ2 | HEK293 | [3H]-Flumazenil | 458 ± 27 | >90-fold |

| Human GABA-A α3β3γ2 | HEK293 | [3H]-Flumazenil | 510 ± 21 | >100-fold |

Table 2: Functional Potency of this compound [3]

| Receptor Subtype | Expression System | Assay | IC50 (nM) |

| Human GABA-A α5β3γ2 | Xenopus oocytes | Inhibition of GABA-induced currents | 8 |

Table 3: In Vivo Receptor Occupancy and Behavioral Effects of this compound in Preclinical Models [4][5]

| Animal Model | Dose (mg/kg) | Estimated Receptor Occupancy | Behavioral Test | Outcome |

| Rat | 10 | 45-65% | Morris Water Maze (Diazepam-induced impairment) | Attenuated cognitive impairment |

| Non-human Primate | Not specified | 30-50% | Object Retrieval Task | Improved executive function |

| Mouse | 10 and 30 | 40-65% | Forced Swim Test, Sucrose Splash Test | Rapid antidepressant-like responses |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for different GABA-A receptor subtypes expressed in Human Embryonic Kidney (HEK293) cells.

1. Membrane Preparation:

-

Culture HEK293 cells transiently transfected with the cDNAs for the desired human GABA-A receptor subunits (e.g., α5β3γ2).

-

Harvest cells 48 hours post-transfection and pellet them by centrifugation.

-

Homogenize the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C until use.

2. Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Perform the assay in a 96-well plate format.

-

To each well, add the membrane preparation, the radioligand (e.g., [3H]-flumazenil at a concentration near its Kd), and varying concentrations of this compound or a non-specific binding control (e.g., a high concentration of a known GABA-A receptor ligand).

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the method for assessing the functional activity of this compound by measuring its effect on GABA-induced currents in Xenopus oocytes expressing human GABA-A α5β3γ2 receptors.

1. Oocyte Preparation and Injection:

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Inject the oocytes with a mixture of cRNA encoding the human GABA-A receptor subunits (α5, β3, and γ2).

-

Incubate the injected oocytes for 2-7 days at 17°C in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3M KCl), one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV using a TEVC amplifier.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC10) to establish a baseline response.

-

Pre-incubate the oocyte with varying concentrations of this compound for a set duration before co-applying it with GABA.

-

Record the GABA-induced chloride currents in the absence and presence of this compound.

3. Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents.

-

Calculate the percentage inhibition of the GABA response at each concentration of this compound.

-

Determine the IC50 value by fitting the concentration-response data to a logistical equation.

Morris Water Maze in Rats

This protocol details the procedure for evaluating the ability of this compound to reverse diazepam-induced cognitive deficits in a spatial learning and memory task.

1. Apparatus:

-

A circular pool (approximately 2 meters in diameter) filled with water made opaque with a non-toxic substance.

-

A hidden escape platform submerged just below the water surface.

-

Visual cues are placed around the pool for spatial navigation.

-

A video tracking system to record and analyze the rat's swimming path.

2. Procedure:

-

Acquisition Phase: Train male rats (e.g., Lister Hooded) to find the hidden platform over several days. Each trial starts with the rat being placed in the pool at a different starting position and ends when it finds the platform or after a set time (e.g., 60 seconds).

-

Test Day:

-

Administer diazepam (e.g., 2 mg/kg, i.p.) to induce a cognitive impairment.

-

Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle 30 minutes before the test.

-

Conduct a series of acquisition trials with the platform in a new location.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial: After the last acquisition trial, remove the platform and allow the rat to swim freely for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

3. Data Analysis:

-

Analyze the escape latencies and path lengths across acquisition trials using ANOVA to assess learning.

-

In the probe trial, compare the time spent in the target quadrant to the other quadrants to assess spatial memory.

-

Compare the performance of the this compound-treated group to the diazepam-only and vehicle control groups to determine if this compound reversed the cognitive deficit.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of this compound and the general workflows of the key preclinical experiments.

Caption: this compound's negative allosteric modulation of the GABA-A α5 receptor.

References

- 1. PDSP - GABA [kidbdev.med.unc.edu]

- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Review of Basmisanil for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available literature on basmisanil (also known as RG-1662 and RO5186582), a selective negative allosteric modulator (NAM) of the GABA-A α5 receptor. The document details its mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols used in its evaluation for cognitive enhancement.

Core Concepts: Targeting the GABA-A α5 Receptor

Cognitive function is critically dependent on the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission. The α5 subunit-containing GABA-A receptors (GABA-A α5Rs) are highly concentrated in the hippocampus and prefrontal cortex, brain regions essential for learning and memory. These receptors primarily mediate tonic inhibition, a persistent inhibitory current that acts as a "brake" on neuronal excitability.

The central hypothesis behind this compound is that selectively reducing the activity of these α5-containing receptors—a mechanism known as negative allosteric modulation—can disinhibit key neural circuits. This targeted reduction in tonic inhibition is thought to lower the threshold for synaptic plasticity, such as Long-Term Potentiation (LTP), a cellular correlate of memory formation. This compound was developed as a highly selective agent to test this hypothesis, aiming to enhance cognitive processes without inducing the generalized anxiogenic or proconvulsant effects associated with non-selective GABA-A receptor antagonists.[1][2]

Mechanism of Action and Signaling Pathway

This compound is not an antagonist but a negative allosteric modulator, meaning it binds to a site on the GABA-A receptor distinct from the GABA binding site (the benzodiazepine site) and reduces the efficacy of GABA's inhibitory signaling. By selectively targeting the α5 subunit, this compound diminishes the tonic inhibitory current in hippocampal pyramidal neurons. This localized disinhibition makes the neuron more responsive to excitatory glutamate signals. Consequently, the threshold for activating NMDA receptors and inducing downstream signaling cascades that lead to LTP is lowered, thereby facilitating a key mechanism of learning and memory.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: Receptor Binding Affinity and Selectivity

| Parameter | Receptor Subtype | Value | Species | Source |

| Binding Affinity (Ki) | GABA-A α5β3γ2 | 5 nM (0.005 µM) | Human (recombinant) | [1][3][4] |

| GABA-A α1β3γ2 | 1.031 µM | Human (recombinant) | [4] | |

| GABA-A α2β3γ2 | 0.458 µM | Human (recombinant) | [4] | |

| GABA-A α3β3γ2 | 0.51 µM | Human (recombinant) | [4] | |

| Selectivity vs. α5 | α1, α2, α3 | >90-fold | Human (recombinant) | [1][3] |

| Functional Activity (IC50) | GABA-induced currents (α5β3γ2) | 8 nM (0.008 µM) | Human (in Xenopus oocytes) | [4] |

Table 2: Preclinical Efficacy in Cognitive Models

| Model | Species | Treatment | Key Quantitative Outcome | Receptor Occupancy | Source |

| Morris Water Maze | Rat (Lister Hooded) | This compound (10 mg/kg, p.o.) vs. Diazepam (6 mg/kg, i.p.) | Significantly attenuated diazepam-induced spatial learning impairment. | 45-65% | [1][2] |

| Object Retrieval Task | Non-Human Primate (Cynomolgus) | This compound (1, 3, 10, 30 mg/kg, p.o.) | 3 and 10 mg/kg doses significantly improved % correct first reaches (F(4,36) = 5.26, p=0.0019); showed an inverted U-shaped dose response. | 30-50% (at effective doses) | [1][2][5] |

Table 3: Phase II Clinical Trial Designs and Outcomes

| Trial ID (Indication) | Population | Design | Dosing Regimen | Primary Endpoint | Key Quantitative Outcome | Source |

| NCT02024789 (Clematis) (Down Syndrome) | Adolescents & Young Adults (12-30 years) | 6-month, Randomized, Double-Blind, Placebo-Controlled | Placebo; Low Dose (80-120 mg BID); High Dose (160-240 mg BID) | Composite of RBANS (cognition) and VABS-II or CGI-I (function) | No significant difference. Proportion of responders: Placebo: 29%; Low Dose: 20%; High Dose: 25%. | [6][7][8] |

| NCT02953639 (Cognitive Impairment in Schizophrenia) | Adults with Schizophrenia on antipsychotics | Randomized, Double-Blind, Placebo-Controlled | Information not publicly available. | Information not publicly available. | Trial did not meet efficacy endpoints; reported as "disappointing". | [5][9][10] |

Experimental Protocols

Detailed methodologies for the key preclinical and clinical studies are provided below.

Preclinical: Diazepam-Reversal in Morris Water Maze

This protocol was designed to assess this compound's ability to reverse a pharmacologically-induced cognitive deficit.

-

Subjects: Male Lister Hooded rats.[11]

-

Apparatus: A standard Morris water maze pool with extra-maze visual cues.

-

Procedure:

-

Pre-training: Rats were trained to find a hidden platform in the water maze to establish a performance baseline.

-

Test Day: The hidden platform was moved to a new location.

-

Dosing: Thirty minutes prior to testing, animals were divided into groups and administered treatment:

-

Vehicle control group.

-

Diazepam group (6 mg/kg, i.p.) to induce cognitive impairment.

-

This compound + Diazepam groups (e.g., 3 or 10 mg/kg this compound, p.o., followed by 6 mg/kg diazepam, i.p.).

-

-

Testing: Each rat underwent six trials to find the new platform location. A computer tracking system recorded swim path, escape latency, and swim speed.

-

Probe Trial: A final trial was conducted with the platform removed to assess spatial memory for the new location (measured as % time spent in the target quadrant).[3]

-

-

Primary Measures: Escape latency and pathlength to find the platform.

References

- 1. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. go.drugbank.com [go.drugbank.com]

Basmisanil (RG-1662): A Technical Whitepaper on its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basmisanil (also known as RG-1662 and RO5186582) is a potent and highly selective negative allosteric modulator (NAM) of the γ-aminobutyric acid type A (GABAA) receptor α5 subunit.[1][2] This subtype selectivity has positioned this compound as a promising therapeutic candidate for neurological and psychiatric disorders where cognitive dysfunction is a prominent feature, including Down syndrome and schizophrenia.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies used to characterize this compound.

Chemical Structure and Properties

This compound is a synthetic, small molecule with the IUPAC name (1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone.[2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C21H20FN3O5S | [2][4] |

| Molecular Weight | 445.47 g/mol | [2][3] |

| CAS Number | 1159600-41-5 | [3][5] |

| IUPAC Name | (1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone | [3] |

| Synonyms | RG-1662, RO5186582 | [2][3] |

| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL | [5] |

| Appearance | Crystalline solid | [5] |

Pharmacological Properties

This compound functions as a negative allosteric modulator of GABAA receptors containing the α5 subunit. This means it binds to a site on the receptor distinct from the GABA binding site and reduces the receptor's response to GABA.[1] This modulatory action is highly selective for the α5 subunit, which is predominantly expressed in the hippocampus, a brain region critical for learning and memory.[6]

Binding Affinity and Functional Potency

The selectivity of this compound for the GABAA α5 subunit has been extensively characterized through radioligand binding assays and functional electrophysiological studies. The quantitative data from these experiments are summarized below.

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | Human GABAA α5β3γ2 | 5 ± 1 nM | [2] |

| Human GABAA α1β3γ2 | 1031 ± 54 nM | [2] | |

| Human GABAA α2β3γ2 | 458 ± 27 nM | [2] | |

| Human GABAA α3β3γ2 | 510 ± 21 nM | [2] | |

| Functional Potency (IC50) | Human GABAA α5β3γ2 | 8 nM | [5][7] |

These data highlight the greater than 90-fold selectivity of this compound for the α5 subunit over the α1, α2, and α3 subunits.[2]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the GABAA receptor.

References

- 1. Diazepam-induced spatial learning impairment in the Morris water maze [bio-protocol.org]

- 2. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of native GABAA receptors in Xenopus oocytes injected with rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using [11C]Ro15 4513 PET to characterise GABA-benzodiazepine receptors in opiate addiction: Similarities and differences with alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazepam impairs place learning in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Basmisanil: A Technical Guide to its Role in Synaptic Plasticity and Memory Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basmisanil (RG1662, RO5186582) is a potent and highly selective negative allosteric modulator (NAM) of the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] These receptors are predominantly expressed in the hippocampus and prefrontal cortex, brain regions critical for cognitive functions.[4][5] By selectively attenuating the inhibitory tone mediated by GABA-A α5 receptors, this compound has been investigated as a potential therapeutic agent to enhance synaptic plasticity and improve memory formation. This technical guide provides an in-depth overview of this compound's core pharmacology, its effects on synaptic and cognitive functions, and detailed methodologies of key experimental protocols.

Core Pharmacology: Mechanism of Action and Receptor Affinity

This compound acts as a negative allosteric modulator at the benzodiazepine binding site of GABA-A receptors containing the α5 subunit.[5][6] This action reduces the receptor's affinity for GABA, thereby decreasing the chloride influx in response to GABA binding and diminishing the overall inhibitory postsynaptic potential. This targeted reduction in inhibition is hypothesized to facilitate long-term potentiation (LTP), a cellular correlate of learning and memory.[4]

Quantitative Data: Binding Affinity and Potency

This compound exhibits high affinity and selectivity for the human GABA-A α5 subunit. The following tables summarize its binding affinities (Ki) and functional potency (IC50) from in vitro studies.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| GABAA α5β3γ2 | 5 | [1][6] |

| GABAA α1β2γ2 | 1031 | [1] |

| GABAA α2β3γ2 | 458 | [1] |

| GABAA α3β3γ2 | 510 | [1] |

| Assay | IC50 [nM] | Reference |

| Inhibition of GABA-induced currents (α5β3γ2) | 8 | [1][6] |

Preclinical Evidence for Cognitive Enhancement

Preclinical studies in rodent and non-human primate models have demonstrated the pro-cognitive effects of this compound. These studies typically involve behavioral paradigms that assess different aspects of learning and memory.

Quantitative Data: In Vivo Efficacy

| Animal Model | Behavioral Task | This compound Dose | Key Finding | Reference |

| Rat | Morris Water Maze | 10 mg/kg, p.o. | Attenuated diazepam-induced spatial learning impairment. | [6][7] |

| Rat | In vivo receptor occupancy | 3-100 mg/kg, p.o. | Dose-dependent occupancy of GABAA-α5 receptors in the brain. | [1] |

| Non-human Primate | Object Retrieval Task | 3-10 mg/kg, p.o. | Improved executive function. | [7] |

| Mouse | Forced Swim Test | 10 and 30 mg/kg, i.p. | Dose-dependent rapid antidepressant-like responses. | [4][8] |

Clinical Development and Outcomes

This compound has been evaluated in Phase I and Phase II clinical trials for cognitive impairment associated with Down syndrome and schizophrenia.[3][9][10] While the trials demonstrated good safety and tolerability, as well as evidence of target engagement in the brain, they did not meet their primary efficacy endpoints for improving cognitive function in these populations.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

Caption: Signaling pathway of this compound at the GABAA-α5 receptor.

Experimental Workflow for Preclinical Cognitive Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]

- 10. forum.schizophrenia.com [forum.schizophrenia.com]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

Investigating the Downstream Signaling Pathways of Basmisanil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basmisanil (RG-1662) is a potent and highly selective negative allosteric modulator (NAM) of γ-aminobutyric acid type A (GABAA) receptors containing the α5 subunit. These receptors are predominantly expressed in brain regions critical for cognitive processes, such as the hippocampus, and are primarily located extrasynaptically, where they mediate tonic inhibition. By attenuating the function of α5-containing GABAA receptors, this compound effectively reduces tonic inhibitory currents in pyramidal neurons. This disinhibition is hypothesized to enhance neuronal excitability and promote synaptic plasticity, underlying its potential as a cognitive enhancer and its observed antidepressant-like effects in preclinical models. This technical guide provides a comprehensive overview of the known and hypothesized downstream signaling pathways of this compound, summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action of this compound

This compound binds to the benzodiazepine site on the GABAA receptor complex, but unlike classic benzodiazepines which are positive allosteric modulators (PAMs), this compound acts as a NAM. This means it reduces the ability of GABA to open the chloride channel, thereby decreasing the overall inhibitory current. Its high selectivity for the α5 subunit is a key feature, as this subunit is less ubiquitously expressed than other α subunits, potentially leading to a more targeted therapeutic effect with a lower side effect profile compared to non-selective GABAA receptor modulators.[1]

The primary consequence of this compound's action is the reduction of tonic inhibition in pyramidal neurons. This form of inhibition is a persistent, low-level inhibitory current that sets the threshold for neuronal firing. By dampening this "brake," this compound is thought to restore a more physiological balance between excitation and inhibition, particularly in conditions where excessive GABAergic signaling is implicated in cognitive deficits.[2][3][4][5]

Downstream Signaling Pathways

The reduction of tonic inhibition by this compound initiates a cascade of downstream signaling events that are thought to underlie its effects on synaptic plasticity and cognitive function. While the precise, complete molecular pathway specific to this compound is still under investigation, the following sections outline the key hypothesized and evidenced signaling events.

Enhancement of Glutamatergic Neurotransmission and NMDA Receptor Function

A primary downstream effect of the disinhibition caused by this compound and other α5-NAMs is an enhancement of glutamatergic neurotransmission.[6] By making pyramidal neurons more excitable, this compound facilitates their depolarization in response to excitatory inputs. This is believed to enhance the function of N-methyl-D-aspartate receptors (NMDARs), which are key players in synaptic plasticity.

Putative Role of CREB and BDNF Signaling

The activation of NMDARs is known to trigger intracellular signaling cascades that are crucial for long-term potentiation (LTP), a cellular correlate of learning and memory. Two key players in these cascades are the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF). While direct evidence for this compound's modulation of CREB and BDNF is still emerging, it is a plausible downstream consequence of its action on NMDARs.

NMDAR activation leads to an influx of Ca²⁺, which can activate various kinases that, in turn, phosphorylate and activate CREB. Activated CREB then promotes the transcription of genes involved in synaptic plasticity, including BDNF. BDNF, in turn, can further enhance synaptic strength and neuronal survival through its own signaling pathway, often involving the TrkB receptor. Studies have shown a link between BDNF and the regulation of GABAA receptor trafficking, suggesting a potential feedback loop.[7][8]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Receptor Subtype | Value | Reference |

| Ki (nM) | Human GABAA α5β3γ2 | 5 | [4][5] |

| Human GABAA α1β3γ2 | 1031 | [4] | |

| Human GABAA α2β3γ2 | 458 | [4] | |

| Human GABAA α3β3γ2 | 510 | [4] | |

| IC50 (nM) | GABA-induced currents in Xenopus oocytes expressing human α5β3γ2 | 8 | [4] |

Table 2: Preclinical Behavioral Studies with this compound

| Behavioral Test | Animal Model | Doses Tested (mg/kg, i.p.) | Key Findings | Reference |

| Forced Swim Test | Male Mice | 3, 10, 30 | 10 and 30 mg/kg decreased immobility time | [9][10] |

| Sucrose Splash Test | Male Mice | 3, 10, 30 | 10 and 30 mg/kg increased grooming time | [9][10] |

| Morris Water Maze | Rats | Not specified | Attenuated diazepam-induced spatial learning impairment | [4][5] |

Experimental Protocols

GABAA Receptor Binding Assay

This protocol is adapted from published methods for determining the binding affinity of compounds to GABAA receptors.

Protocol Steps:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex or hippocampus) in a buffered sucrose solution.

-

Perform a series of differential centrifugations to isolate the crude membrane fraction.

-

Wash the membrane pellet multiple times to remove endogenous GABA.

-

-

Binding Assay:

-

Incubate the prepared membranes with a radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [³H]-flumazenil).

-

Add varying concentrations of this compound to compete with the radioligand for binding.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Morris Water Maze

This protocol is a standard method for assessing spatial learning and memory in rodents.

Protocol Steps:

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.

-

Acquisition Phase:

-

Rodents are placed in the pool from different starting locations and must use distal visual cues to find the hidden platform.

-

This is repeated for several trials over a number of days.

-

The time taken to find the platform (escape latency) and the path length are recorded.

-

-

Probe Trial:

-

The escape platform is removed from the pool.

-

The rodent is allowed to swim for a set period.

-

The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

-

-

Drug Administration: this compound or a vehicle is administered before the training trials to assess its effect on learning and memory.

Forced Swim Test

This test is commonly used to screen for antidepressant-like activity in rodents.

Protocol Steps:

-

Apparatus: A transparent cylinder filled with water to a depth that prevents the animal from touching the bottom or escaping.

-

Procedure:

-

The animal is placed in the water-filled cylinder.

-

The duration of immobility (floating with only minor movements to keep the head above water) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).

-

-

Drug Administration: this compound or a vehicle is administered prior to the test. A decrease in immobility time is indicative of an antidepressant-like effect.[9][10]

Sucrose Splash Test

This test assesses self-care and motivational behavior, which can be altered in models of depression.

Protocol Steps:

-

Procedure:

-

A 10% sucrose solution is sprayed on the dorsal coat of the animal in its home cage.

-

The latency to initiate grooming and the total time spent grooming are recorded over a 5-minute period.

-

-

Drug Administration: this compound or a vehicle is administered before the test. An increase in grooming behavior is interpreted as an antidepressant-like and pro-motivational effect.[9][10]

Conclusion

This compound represents a targeted approach to modulating GABAergic neurotransmission for the potential treatment of cognitive and mood disorders. Its selectivity for α5-containing GABAA receptors allows for a nuanced effect on neuronal excitability, primarily through the reduction of tonic inhibition. The downstream consequences of this action are centered on the enhancement of glutamatergic signaling and the promotion of synaptic plasticity, likely involving key molecular players such as NMDARs, and putatively CREB and BDNF. The preclinical data for this compound supports its mechanism of action and demonstrates its potential to influence behaviors relevant to cognition and depression. However, it is important to note that clinical trials with this compound for Down syndrome and cognitive impairment in schizophrenia did not meet their primary efficacy endpoints, despite evidence of target engagement.[2][3][11] Further research is needed to fully elucidate the intricate downstream signaling pathways of this compound and to determine its therapeutic potential in other indications.

References

- 1. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BDNF controls GABAAR trafficking and related cognitive processes via autophagic regulation of p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mechanism of BDNF Modulation in GABAergic Synaptic Transmission in Healthy and Disease Brains [frontiersin.org]

- 9. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

Methodological & Application

Application Notes and Protocols for Basmisanil in Cognitive Testing in Rats

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal use of Basmisanil (RG1662), a selective GABA-A α5 negative allosteric modulator, for cognitive testing in rat models. The following protocols and data are synthesized from preclinical studies to ensure effective and reproducible experimental design.

Overview and Mechanism of Action

This compound is a highly selective negative allosteric modulator (NAM) of GABA-A receptors containing the α5 subunit.[1][2] These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[3] By selectively modulating the α5 subunit, this compound reduces the tonic inhibition mediated by GABA, which is hypothesized to enhance cognitive processes.[3][4] Preclinical studies have demonstrated its potential to reverse cognitive deficits in rodent models.[5][6][7]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound on the GABA-A α5 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in rats.

Table 1: Effective Dosages of this compound in Cognitive and Occupancy Studies in Rats

| Cognitive Test | Rat Strain | Dosing Route | Effective Dose Range (mg/kg) | Outcome | Reference |

| Morris Water Maze | Lister Hooded | p.o. | 3 - 10 | 10 mg/kg reversed diazepam-induced spatial learning impairment. | [2][6] |

| Receptor Occupancy | Sprague-Dawley | p.o. | 3 - 100 | Dose-dependent receptor occupancy. Efficacy linked to 30-65% hippocampal occupancy. | [5][7][8][9] |

Table 2: GABAA-α5 Receptor Occupancy and Corresponding Dosages in Rats

| Dose (mg/kg, p.o.) | Estimated Hippocampal Receptor Occupancy | Reference |

| 3 | ~30% | [5] |

| 10 | ~50% | [5] |

| 30 | ~65% | [5] |

| 100 | >80% | [9] |

Note: Efficacy in reversing cognitive deficits has been associated with a receptor occupancy of 30-65%.[5][7][8]

Experimental Protocols

Protocol 1: Reversal of Diazepam-Induced Spatial Learning Impairment in the Morris Water Maze

This protocol is designed to assess the efficacy of this compound in reversing chemically-induced cognitive deficits in rats.

Experimental Workflow

Caption: Experimental workflow for the Morris Water Maze protocol.

Materials:

-

This compound

-

Vehicle for this compound (e.g., 0.5% Methylcellulose)

-

Diazepam

-

Saline

-

Male Lister Hooded rats (or other appropriate strain)

-

Morris Water Maze apparatus

-

Video tracking software

Procedure:

-

Animal Acclimation: House rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

-

Handling: Handle the rats for several days before the experiment to habituate them to the experimenter.

-

Treatment Groups:

-

Vehicle + Saline

-

Vehicle + Diazepam (6 mg/kg, i.p.)

-

This compound (3 mg/kg, p.o.) + Diazepam (6 mg/kg, i.p.)

-

This compound (10 mg/kg, p.o.) + Diazepam (6 mg/kg, i.p.)

-

-

Drug Administration:

-

Administer this compound or its vehicle orally (p.o.).

-

Thirty minutes after this compound/vehicle administration, administer diazepam or saline intraperitoneally (i.p.).

-

-

Morris Water Maze Testing:

-

Thirty minutes after the diazepam/saline injection, begin the Morris Water Maze test.

-

The test typically consists of acquisition trials where the rat must find a hidden platform in a pool of opaque water.

-

Record parameters such as escape latency, path length, and swimming speed using a video tracking system.

-

A probe trial (with the platform removed) is often conducted to assess spatial memory, measuring the time spent in the target quadrant where the platform was previously located.

-

-

Data Analysis:

-

Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance between treatment groups.

-

Safety and Tolerability

In preclinical studies with rats, this compound did not show anxiogenic or proconvulsant effects at doses that were effective for cognitive enhancement.[5][8] This favorable safety profile is attributed to its high selectivity for the GABAA-α5 subunit.

Conclusion

For cognitive testing in rats, an oral dose of 10 mg/kg of this compound has been shown to be effective in reversing diazepam-induced spatial learning deficits in the Morris water maze. This dose corresponds to a hippocampal GABAA-α5 receptor occupancy of approximately 50%, which falls within the optimal range of 30-65% for pro-cognitive effects. Researchers should carefully consider the specific cognitive domain being investigated and may need to perform dose-response studies for different behavioral paradigms. The provided protocols and data serve as a robust starting point for designing and executing studies involving this compound for cognitive enhancement research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAergic inhibitory neurons as therapeutic targets for cognitive impairment in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Basmisanil Administration in Behavioral Experiments

Introduction

Basmisanil (also known as RG1662 or RO5186582) is a potent and highly selective negative allosteric modulator (NAM) of the α5 subunit-containing GABA-A receptors (GABA-A α5Rs).[1][2] These receptors are predominantly expressed in the hippocampus and cortical regions of the brain, playing a key role in cognitive processes.[2] As a NAM, this compound reduces the inhibitory effect of GABA at these specific receptors, which has been investigated for its potential to enhance cognitive function and for its antidepressant-like effects.[3][4][5] This document provides detailed application notes and protocols for the administration of this compound in preclinical behavioral experiments based on published research.

Drug Formulation and Administration Routes

This compound has been successfully administered in rodents via both intraperitoneal (i.p.) and oral (p.o.) routes.[1][3] The choice of administration route may depend on the specific experimental design, desired pharmacokinetic profile, and the animal model being used.

Vehicle Preparation:

-

For Intraperitoneal (i.p.) Injection: this compound can be dissolved in a solution of 2% (v/v) Tween 80 in saline.[3]

-

For Oral (p.o.) Administration: this compound can be suspended in a solution of 0.3% Tween 80 (v/v) in 0.9% saline.[1]

Quantitative Data Summary

The following tables summarize the dosages and administration routes for this compound in various behavioral paradigms.

Table 1: this compound Administration in Mice

| Behavioral Test | Administration Route | Dosage (mg/kg) | Vehicle | Species | Key Findings | Reference |

| Forced Swim Test | i.p. | 3, 10, 30 | 2% Tween 80 in saline | C57BL6/J male mice | Decreased immobility time at 10 and 30 mg/kg.[3] | [3] |

| Sucrose Splash Test | i.p. | 3, 10, 30 | 2% Tween 80 in saline | C57BL6/J male mice | Increased grooming time at 10 and 30 mg/kg.[3] | [3] |

| Female Urine Sniffing Test | i.p. | 3, 10, 30 | 2% Tween 80 in saline | C57BL6/J male mice | Increased sniffing time 24h post-administration at 10 and 30 mg/kg.[3] | [3] |

Table 2: this compound Administration in Rats

| Behavioral Test | Administration Route | Dosage (mg/kg) | Vehicle | Species | Key Findings | Reference |

| Morris Water Maze | p.o. | 3, 10 | 0.3% Tween 80 in 0.9% saline | Male Lister Hooded rats | Attenuated diazepam-induced spatial learning impairment.[2] | [2] |

| Social Approach Avoidance Test | p.o. | 3, 10, 30, 100 | 0.3% Tween 80 in 0.9% saline | Male Fischer rats | No anxiogenic effects observed.[1] | [1] |

| Pentylenetetrazole-induced Seizure Test | p.o. | Up to 100 | Not specified | Wistar rats | Did not show proconvulsant activity.[1][2] | [1][2] |

Experimental Protocols

Protocol 1: Intraperitoneal Administration for Antidepressant-like Effects in Mice

This protocol is adapted from studies investigating the rapid and sustained antidepressant-like effects of this compound.[3][4]

Materials:

-

This compound

-

Tween 80

-

Sterile Saline (0.9%)

-

Syringes and needles for i.p. injection

-

C57BL6/J male mice (8–10 weeks old)[3]

-

Behavioral testing apparatus (e.g., Forced Swim Test cylinder, Sucrose Splash Test cage)

Procedure:

-

Drug Preparation:

-

Prepare a 2% (v/v) Tween 80 in saline solution.

-

Dissolve this compound in the vehicle to achieve final concentrations for desired dosages (e.g., 3, 10, and 30 mg/kg).[3] Ensure the solution is homogenous.

-

-

Animal Handling and Administration:

-

Habituate mice to the testing rooms for at least 30 minutes before each experiment.[3]

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection.

-

-

Behavioral Testing Timeline:

-

Data Analysis:

-

Record and score all behavioral tests. For objective scoring, a blind-to-treatment experimenter or automated tracking software is recommended.[3]

-

Analyze data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests).

-

Protocol 2: Oral Administration for Cognitive Enhancement in Rats

This protocol is based on studies evaluating the effects of this compound on cognitive function.[1][2]

Materials:

-

This compound

-

Tween 80

-

Sterile Saline (0.9%)

-

Oral gavage needles

-

Behavioral testing apparatus (e.g., Morris Water Maze)

Procedure:

-

Drug Preparation:

-

Prepare a 0.3% (v/v) Tween 80 in 0.9% saline solution.

-

Suspend this compound in the vehicle to the desired concentrations (e.g., 3, 10, 30, 100 mg/kg).[1]

-

-

Animal Handling and Administration:

-

Administer this compound or vehicle orally (p.o.) using a gavage needle.

-

The timing of administration relative to testing is crucial. For instance, in the Morris water maze, this compound was administered 30 minutes before the test.[2]

-

-

Behavioral Testing:

-

Conduct the selected cognitive test (e.g., Morris Water Maze, Social Approach Avoidance Test).

-

-

Data Analysis:

-

Analyze the collected behavioral data using appropriate statistical tests to compare treatment groups with the vehicle control group.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound as a GABA-A α5 NAM.

Experimental Workflow for Behavioral Testing

Caption: General experimental workflow for this compound behavioral studies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Basmisanil for Assessing Antidepressant-Like Effects

These application notes provide a comprehensive overview and detailed protocols for utilizing basmisanil, a selective α5-GABA A receptor (α5-GABAAR) negative allosteric modulator (NAM), to assess rapid and sustained antidepressant-like effects in preclinical models.

Introduction

This compound (also known as RG-1662) is a highly selective negative allosteric modulator for GABA-A receptors that contain the α5 subunit.[1][2] These α5-GABAARs are primarily expressed in forebrain regions relevant to mood and cognition, making them a promising target for novel therapeutics.[3] Preclinical studies have demonstrated that this compound induces rapid and sustained antidepressant-like responses in mice, comparable to the effects of ketamine, suggesting its potential as a novel, fast-acting treatment for Major Depressive Disorder (MDD).[4][5]

Unlike traditional antidepressants like SSRIs, which can take weeks to exert their effects, α5-NAMs like this compound show promise in alleviating stress-related behaviors quickly.[5] this compound has been shown to effectively penetrate the blood-brain barrier and engage its target at doses that produce significant behavioral effects.[4][6]

Mechanism of Action

This compound functions by binding to the benzodiazepine site of the GABAA receptor, but only on complexes containing the α5 subunit.[3][7] As a negative allosteric modulator, it does not block the receptor directly but reduces the ability of GABA (the primary inhibitory neurotransmitter in the brain) to activate it. This reduction in GABAergic inhibition is thought to disinhibit pyramidal neurons in brain regions like the hippocampus and prefrontal cortex, potentially increasing glutamatergic signaling. This proposed mechanism is similar to that of other rapid-acting antidepressants.[3]

This compound exhibits high selectivity, with a binding affinity of 5 nM for human GABAA-α5 receptors and over 90-fold selectivity against α1, α2, and α3 subunit-containing receptors.[3][5][7]

Caption: this compound negatively modulates the α5-GABAAR, reducing GABA's inhibitory effect.

Experimental Protocols

The following protocols are based on preclinical assessments of this compound in male mice.[4] For comparison and as a positive control, ketamine (10 mg/kg, i.p.) is often used.[4]

3.1. Animals and Drug Administration

-

Animals: Adult male mice are commonly used. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[4]

-

Drug Preparation:

3.2. Behavioral Testing Workflow

A battery of behavioral tests is performed at specific time points post-injection to assess both rapid and sustained effects.

Caption: Timeline of drug administration and subsequent behavioral tests for this compound.

3.3. Forced Swim Test (FST)

The FST is a primary screen for antidepressant efficacy, measuring behavioral despair.[8][9][10]

-

Objective: To measure the immobility time of mice when placed in an inescapable cylinder of water. Antidepressants typically reduce this immobility time.

-

Apparatus: A clear cylinder (e.g., 30 cm height, 20 cm diameter) filled with 15 cm of water at 25°C ± 1.[8][11]

-

Procedure:

-

Administer this compound, ketamine, or vehicle to the mice.

-

One hour post-administration, gently place each mouse individually into the water-filled cylinder.[4]

-

Record the session and score the total time spent immobile during the final 4 minutes (from minute 2 to 6) of the test.[4]

-

Immobility is defined as the cessation of struggling, with movements limited to those necessary to keep the head above water.[11]

-

After 6 minutes, remove the mouse, dry it thoroughly, and return it to its home cage.

-

3.4. Sucrose Splash Test (SUST)

This test assesses self-care and motivational behavior, which can be deficient in depressive-like states.[4]

-

Objective: To measure grooming behavior after a sucrose solution is squirted onto the mouse's dorsal coat. An increase in grooming time suggests an antidepressant-like effect.

-

Procedure:

3.5. Female Urine Sniffing Test (FUST)

The FUST is used to measure motivation and interest in rewarding stimuli, an indicator of anhedonia.[4]

-

Objective: To evaluate the mouse's interest in a social, rewarding stimulus.

-

Procedure:

-

Twenty-four hours post-drug administration, habituate the mice to a sterile cotton-tipped applicator placed in their home cage for 60 minutes.[4]

-

Remove the sterile applicator and introduce a new applicator scented with female mouse urine.

-

Record the total time the mouse spends actively sniffing the scented applicator over a defined period (e.g., 3 minutes).

-

Data Presentation

The efficacy of this compound is determined by comparing the behavioral outcomes of the treated groups against the vehicle control group.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) Data collected 1 hour post-administration.

| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) | Statistical Significance (vs. Vehicle) |

| Vehicle | N/A | Baseline | N/A |

| This compound | 3 | No significant change | p > 0.05 |

| This compound | 10 | Significantly Decreased | p < 0.05 |

| This compound | 30 | Significantly Decreased | p < 0.05 |

| Ketamine (Control) | 10 | Significantly Decreased | p < 0.05 |

| Note: This table summarizes findings that this compound at 10 and 30 mg/kg significantly decreases immobility time.[4] |

Table 2: Effect of this compound on Grooming Time in the Sucrose Splash Test (SUST) Data collected 2 hours post-administration.

| Treatment Group | Dose (mg/kg, i.p.) | Mean Grooming Time (seconds) | Statistical Significance (vs. Vehicle) |

| Vehicle | N/A | Baseline | N/A |

| This compound | 3 | No significant change | p > 0.05 |

| This compound | 10 | Significantly Increased | p < 0.05 |

| This compound | 30 | Significantly Increased | p < 0.05 |

| Ketamine (Control) | 10 | Significantly Increased | p < 0.05 |

| Note: This table summarizes findings that this compound at 10 and 30 mg/kg significantly increases grooming time.[4] |

Table 3: Sustained Effects of this compound in Behavioral Tests Data collected at later time points.

| Behavioral Test | Time Post-Treatment | This compound Effect |

| Female Urine Sniffing Test (FUST) | 24 hours | Sustained increase in sniffing time |

| Sucrose Splash Test (SUST) | 48 hours | Sustained increase in grooming time |

| Note: This table highlights the long-lasting antidepressant-like effects observed with this compound treatment.[4][6] |

Summary and Conclusion

The protocols outlined provide a robust framework for assessing the antidepressant-like properties of this compound. The findings indicate that this compound produces dose-dependent, rapid (within 1-2 hours), and sustained (up to 48 hours) antidepressant-like effects in mice.[4][6] These effects are observed at doses corresponding to modest levels of α5-GABAAR occupancy (40-65%).[4][6] The use of a test battery, including the FST, SUST, and FUST, allows for a comprehensive evaluation of coping behavior, motivation, and anhedonia. These protocols underscore the potential of α5-NAMs like this compound as a novel therapeutic strategy for depression.[4]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 12. youtube.com [youtube.com]

Application Notes and Protocols for the Morris Water Maze using Basmisanil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Morris water maze (MWM) to assess the cognitive-enhancing effects of Basmisanil, a selective α5 subunit-containing GABAA receptor negative allosteric modulator (α5-NAM).[1][2] The MWM is a widely used behavioral test to evaluate hippocampal-dependent spatial learning and memory.[3][4]

Introduction to this compound and the Morris Water Maze

This compound is a highly selective α5-NAM that has been investigated for its potential to treat cognitive impairment.[2][5] GABAA receptors containing the α5 subunit are predominantly expressed in the hippocampus and are believed to play a key role in modulating cognitive processes.[2][6] By negatively modulating these receptors, this compound is hypothesized to enhance cognitive function, making the MWM an ideal paradigm to test its efficacy.

The MWM test assesses a rodent's ability to learn and remember the location of a hidden escape platform in a circular pool of opaque water, using distal visual cues.[3][7] This protocol is designed to evaluate this compound's ability to reverse cognitive deficits induced by agents like diazepam, which is known to impair spatial learning.[8][9]

Data Presentation

The following table summarizes quantitative data from a key preclinical study investigating this compound in the Morris water maze.

| Parameter | Details |

| Animal Model | Male Lister Hooded rats[8][9] |

| Cognitive Impairment Model | Diazepam-induced spatial learning impairment[8][9] |

| This compound Dosage | 3 and 10 mg/kg, administered orally (p.o.)[8][9] |

| Diazepam Dosage | 6 mg/kg, administered intraperitoneally (i.p.)[8][9] |

| Treatment Administration Time | 30 minutes before the test[8][9] |

| Primary Efficacy Endpoint | Attenuation of diazepam-induced spatial learning impairment[8] |

| Key Findings | This compound, at estimated receptor occupancies between 30% and 65%, attenuated diazepam-induced spatial learning impairment.[8] |

Experimental Protocols

This section outlines a detailed methodology for conducting the Morris water maze experiment with this compound.

Apparatus

-

Pool: A circular tank, approximately 1.5 to 2 meters in diameter, filled with water.[10] The water is made opaque using non-toxic white or black paint.[3]

-

Platform: A submerged escape platform (approximately 10-15 cm in diameter) placed 1-2 cm below the water surface.[10]

-

Visual Cues: The pool should be situated in a room with various prominent, stationary visual cues on the walls.

-

Tracking System: A video camera mounted above the pool, connected to a tracking software (e.g., Ethovision, Any-maze) to record and analyze the animal's swim path, latency to find the platform, and time spent in different quadrants.

Animal Subjects

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow animals to acclimatize to the testing room for at least 30-60 minutes before the start of the experiment.

Experimental Procedure

The MWM protocol generally consists of three phases: habituation, acquisition training, and a probe trial.

a. Habituation (Day 0)

-

Gently place each rat in the water, facing the wall of the pool, for 60 seconds without the platform present.

-

After 60 seconds, place the platform in the pool and guide the rat to it.

-

Allow the rat to remain on the platform for 15-30 seconds before returning it to its home cage. This helps to reduce stress and allows the animal to learn that the platform is a means of escape.

b. Acquisition Training (Days 1-4)

-

Drug Administration:

-

Trials:

-

Conduct 4 trials per day for each rat.

-

For each trial, gently place the rat into the water at one of four quasi-random starting positions (North, South, East, West), facing the pool wall.

-

Allow the rat to swim freely and find the hidden platform. The maximum trial duration is typically 60-120 seconds.

-

If the rat fails to find the platform within the maximum time, gently guide it to the platform.

-

Allow the rat to remain on the platform for 15-30 seconds.

-

The inter-trial interval (ITI) should be consistent, typically around 15-30 seconds, during which the rat can be kept on the platform or in a holding cage.

-

-

Data Collection: Record the escape latency (time to find the platform), swim distance, and swim speed for each trial.

c. Probe Trial (Day 5)

-

24 hours after the final acquisition trial, a single probe trial is conducted to assess spatial memory retention.

-

The escape platform is removed from the pool.

-

Place the rat in the pool at a novel starting position.

-

Allow the rat to swim for 60 seconds.

-

Data Collection: Record the time spent in the target quadrant (the quadrant that previously contained the platform), the number of times the animal crosses the former platform location, and the swim path.

Data Analysis

-

Acquisition Phase: Analyze the escape latency and swim distance across training days using a repeated-measures analysis of variance (ANOVA).

-

Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings using a one-way ANOVA or t-tests.

-

Statistical Significance: A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Signaling Pathway of this compound

Caption: Proposed mechanism of this compound at the GABAA-α5 receptor.

Experimental Workflow for Morris Water Maze with this compound

Caption: Experimental workflow for the Morris water maze protocol using this compound.

References